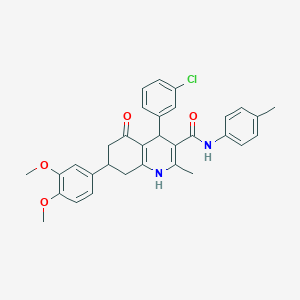![molecular formula C21H17ClN4O2S B11432744 2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11432744.png)
2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one core, which is functionalized with a 2-chlorophenylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating the thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidin-4-one core . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidine: Shares the thienopyrimidine core but lacks the piperazine and chlorophenyl groups.
Pyrazolo[3,4-D]pyrimidine: Contains a pyrazole ring fused to the pyrimidine core, offering different biological activities.
Pyrido[2,3-D]pyrimidine: Similar core structure but with different substituents, leading to varied biological properties.
Uniqueness
2-{[4-(2-Chlorophenyl)piperazino]carbonyl}-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. The presence of the 2-chlorophenylpiperazine moiety enhances its interaction with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C21H17ClN4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C21H17ClN4O2S/c22-15-5-1-2-6-16(15)24-9-11-25(12-10-24)21(28)17-13-14-19(29-17)23-18-7-3-4-8-26(18)20(14)27/h1-8,13H,9-12H2 |
InChI Key |
NWPKYIRYPBGSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(4-fluorobenzyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11432674.png)

![2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11432705.png)
![8-(2-chloro-6-fluorophenyl)-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432709.png)
![3-(2-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432716.png)
![6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11432720.png)

![3-{5-Chloro-6-oxo-4-[(2-phenylethyl)amino]-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11432725.png)

![4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11432748.png)
![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11432749.png)
![1,3-dimethyl-5-(2-nitrophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11432758.png)
![9-methyl-N-(3-methylbutyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11432761.png)
![N-{3-Butyl-2,4-dioxo-1H,2H,3H,4H-benzo[G]pteridin-8-YL}propanamide](/img/structure/B11432772.png)
